molecular formula C23H22N6O4 B2784483 ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate CAS No. 1428362-26-8

ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate

Cat. No.: B2784483
CAS No.: 1428362-26-8
M. Wt: 446.467
InChI Key: AXSPOJDSLFSWCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate typically involves a multi-step process:

  • Formation of the triazolopyrimidine core: : This can be achieved by the cyclization of appropriate pyridine derivatives with hydrazine derivatives under suitable conditions.

  • Acetylation: : The next step involves acetylating the triazolopyrimidine core using acetic anhydride or a similar acetylating agent.

  • Amination: : Subsequent amination of the acetylated product with ethyl amine produces the desired ethyl-substituted compound.

  • Coupling reaction: : Finally, the ethyl 4-(2-aminoacetamido)benzoate is coupled with the pyridine derivative under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of each synthetic step for scalability, yield, and purity. Common approaches include batch or continuous flow processes with careful control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate undergoes several types of chemical reactions:

  • Oxidation: : This compound can be oxidized under specific conditions to form various oxidation products.

  • Reduction: : Reduction can yield different reduced forms of the molecule, potentially altering its biological activity.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the compound's structure by replacing specific groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the reaction conditions and the specific reagents used, leading to a variety of derivatives with potentially diverse biological activities.

Scientific Research Applications

Chemistry

Ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate is studied for its potential as a building block in organic synthesis, providing a versatile scaffold for the development of new molecules.

Biology

In biological research, this compound is explored for its ability to interact with specific enzymes or receptors, potentially modulating biological pathways.

Medicine

Medicinal chemistry applications focus on the compound’s potential as a lead compound in drug discovery, aiming to develop new therapies for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate biological pathways by binding to active sites or influencing protein conformations, thereby exerting its effects at the cellular level.

Comparison with Similar Compounds

Ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate stands out due to its unique structure, which imparts specific biological activities not commonly found in similar compounds.

Similar Compounds

  • Ethyl 4-(2-(7-ethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate: : Lacks the pyridin-3-yl group, affecting its biological activity.

  • 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoic acid:

  • Mthis compound: : Similar structure but with a methyl ester, altering its solubility and reactivity.

Properties

IUPAC Name

ethyl 4-[[2-(7-ethyl-3-oxo-5-pyridin-3-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-3-17-12-19-27-28(23(32)29(19)21(26-17)16-6-5-11-24-13-16)14-20(30)25-18-9-7-15(8-10-18)22(31)33-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSPOJDSLFSWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NN(C(=O)N2C(=N1)C3=CN=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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